N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is synthesized from 10-deacetylbaccatin III. Key steps in the synthesis include the selective protection of hydroxyl groups to form 7,10-di-(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III, followed by condensation with (4S,5R)-N-tert-butoxycarbonyl-2-(4-methoxy)phenyl-4-phenyl-1,3-oxazolidinyl-5-carboxylic acid, and subsequent deprotection (Qi et al., 2004), (Chun-xiang, 2009).
Molecular Structure Analysis
The molecular structure of docetaxel is characterized by specific functional groups and stereochemistry. The structure features a complex array of rings and hydroxyl groups, with significant implications for its chemical behavior and interactions (Gao & Parker, 1996).
Chemical Reactions and Properties
Docetaxel derivatives, such as the N-Des-t-boc variant, are known for their varied chemical reactions, particularly in the context of synthetic modifications. These reactions often involve the formation and breaking of rings and the addition or removal of protective groups (Deka et al., 2003).
Physical Properties Analysis
The physical properties of docetaxel and its derivatives are typically characterized by their crystalline nature, as observed in X-ray diffraction studies. These studies provide insights into the molecule's conformation in solid state and its interaction with solvents (Wang, Li, & Li, 2015).
Chemical Properties Analysis
The chemical properties of N-Des-t-boc-10-deacetyl docetaxel are influenced by its functional groups and molecular structure. These properties are pivotal in determining its reactivity, stability, and potential applications in various fields, excluding its use as a drug (Mohsin et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Docetaxel Derivatives
Researchers have synthesized novel thiol taxoids via the 7,10-di-(2,2,2-trichloroethyloxycarbonyl)-10-deacetylbaccatin III route, introducing a mercapto group in place of the hydroxyl on the C13 side chain. This modification aimed to explore the chemical diversity and potential new biological activities of docetaxel derivatives (Qi et al., 2004).
Radiosynthesis for Imaging Applications
Another significant application involves the radiosynthesis of [11C]docetaxel for potential use in Positron Emission Tomography (PET) imaging to predict the response of breast cancer and non-small cell lung cancers to therapy. Although the first synthetic approach was unsuccessful, the second approach, which involved [11C]tert-butoxycarbonylation, proved successful, highlighting the compound's potential in medical imaging (Tilburg et al., 2004).
Synthesis from Precursors
The semi-synthesis of docetaxel from 10-deacetylbaccatin III, by selectively protecting the hydroxyl group to yield 7,10-di-(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III, followed by condensation and deprotection, demonstrates a method to achieve docetaxel with an overall yield of about 56%. This method underscores the versatility and adaptability of docetaxel's synthesis for various research and therapeutic purposes (Chun-xiang, 2009).
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-9,12-bis[[2-chloro-2-(chloro-λ3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H47Cl6NO16/c1-21-25(63-38(56)32(53)31(51)23-12-8-6-9-13-23)17-44(59)36(66-37(55)24-14-10-7-11-15-24)34-42(5,35(54)33(30(21)41(44,3)4)65-40(58)61-19-29(46)50-48)26(64-39(57)60-18-28(45)49-47)16-27-43(34,20-62-27)67-22(2)52/h6-15,25-27,31-34,36,53,59H,16-20,51H2,1-5H3/t25-,26-,27+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJIIKHQGPCJAP-LASXEMKLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H47Cl6NO16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1058.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.